N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
Overview
Description
“N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1886967-09-4 . It has a molecular weight of 133.62 .
Molecular Structure Analysis
The InChI code for “N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride” is1S/C6H11N.ClH/c1-7-6-2-5(3-6)4-6;/h5,7H,2-4H2,1H3;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride” is a solid at room temperature .Scientific Research Applications
Synthesis of Bicyclo[1.1.1]pentan-1-amine Derivatives
New Synthetic Routes
Researchers have developed new routes to access bicyclo[1.1.1]pentan-1-amine derivatives, highlighting the compound's role as a critical moiety in medicinal chemistry. For instance, a method for synthesizing bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane through reduction has been reported, offering a scalable and flexible approach to this important structure (Goh et al., 2014).
Aminoalkylation Methods
The aminoalkylation of [1.1.1]propellane to directly synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines demonstrates a mild reaction process that tolerates various functional groups. This method significantly streamlines the synthesis of bicyclo[1.1.1]pentan-1-amine building blocks, crucial for pharmaceutical applications (Hughes et al., 2019).
Applications in Medicinal Chemistry
Building Blocks for Drug Discovery
Bicyclo[1.1.1]pentan-1-amines serve as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes, offering a pathway to generate drug-like molecules with improved passive permeability, aqueous solubility, and metabolic stability. The development of multifunctionalized bicyclo[1.1.1]pentan-1-amine derivatives through radical multicomponent carboamination of [1.1.1]propellane illustrates the compound's significance in expanding the drug-like chemical space (Kanazawa et al., 2017).
Fundamental Organic Chemistry Research
Photochemical Transformations
The conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines via photochemical, formal (4 + 2)-cycloaddition of an intermediate imine diradical represents an innovative approach to manipulating the bicyclo[1.1.1]pentane skeleton for the creation of complex, sp3-rich primary amine building blocks (Harmata et al., 2021).
Radical Fluorination
An expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine by employing radical fluorination has been explored, demonstrating the exploration of novel chemical spaces through synthetic access to new and intriguing building blocks, which is crucial for modern medicinal chemistry (Goh & Adsool, 2015).
Safety And Hazards
properties
IUPAC Name |
N-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-7-6-2-5(3-6)4-6;/h5,7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZPQUZMLISKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CC(C1)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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